4,7-Dichloro-2,1,3-benzoxadiazole

Fluorescent Probe Design Biothiol Sensing Glutathione Selectivity

Researchers requiring asymmetric benzofurazan probes often face limitations with mono-substituted analogs that preclude orthogonal functionalization. 4,7-Dichloro-2,1,3-benzoxadiazole resolves this via differential reactivity at the 4- and 7-positions, enabling sequential SₙAr installation of distinct recognition and fluorescence-modulating groups. - Enables rational design of ICT-based donor-acceptor fluorophores with predictable emission via Hammett-guided substitution. - Supports construction of heterobifunctional linkers for biomolecule conjugation without protecting group chemistry. - Validated scaffold for biothiol-selective probes (GSH vs. Cys/Hcy) with distinct spectral signal patterns.

Molecular Formula C6H2Cl2N2O
Molecular Weight 188.995
CAS No. 16100-06-4
Cat. No. B579683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dichloro-2,1,3-benzoxadiazole
CAS16100-06-4
Molecular FormulaC6H2Cl2N2O
Molecular Weight188.995
Structural Identifiers
SMILESC1=C(C2=NON=C2C(=C1)Cl)Cl
InChIInChI=1S/C6H2Cl2N2O/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H
InChIKeyHPTKXWHMCKPSKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dichloro-2,1,3-benzoxadiazole Overview


4,7-Dichloro-2,1,3-benzoxadiazole (4,7-dichlorobenzofurazan) is a synthetic intermediate within the benzofurazan (2,1,3-benzoxadiazole) heterocyclic class. Its defining structural feature is the presence of two reactive chlorine atoms at the 4- and 7-positions of the electron-deficient oxadiazole ring [1]. This dihalogenated architecture establishes the compound as a strategic precursor for constructing asymmetric benzofurazan derivatives, where sequential or differential nucleophilic substitution enables modular installation of distinct functional groups for tailored fluorescent and sensing applications [2].

Workflow Asymmetric benzofurazan synthesis via sequential SNAr
Key Feature Bifunctional 4,7-dichloro scaffold for modular probe construction
Selection Logic Enables orthogonal installation of recognition and fluorescence-tuning groups

4,7-Dichloro-2,1,3-benzoxadiazole Structural Advantages


Direct substitution of 4,7-Dichloro-2,1,3-benzoxadiazole with mono-halogenated benzofurazans (e.g., NBD-Cl or NBD-F) or symmetric diamine derivatives is structurally precluded for applications requiring asymmetric, bifunctional probe architectures. The dual electrophilic 4- and 7-positions of the target compound enable sequential nucleophilic aromatic substitution (SₙAr) with differentiated nucleophiles, a capability absent in mono-substituted analogs [1]. Furthermore, empirical structure-fluorescence relationships demonstrate that the electronic properties of substituents at the 4- and 7-positions collectively govern the fluorescence characteristics of the resulting benzofurazan derivative [2]. Therefore, substituting the target compound with a pre-functionalized or mono-reactive benzofurazan eliminates the ability to orthogonally install both a recognition element and a fluorescence-modulating group, compromising the tunability and sensitivity required for advanced assay development.

! Mono-halogenated analogs (NBD-Cl, NBD-F) lack a second reactive site, eliminating asymmetric bifunctional architectures needed for advanced probe design.
! Symmetric diamine derivatives do not support differential orthogonal substitution; fluorescence tunability may shift away from requirements of specific assay development.
! Pre-functionalized benzofurazans restrict the independent co-optimization of recognition element and fluorescence-modulating group, limiting signal-to-background improvement.

4,7-Dichloro-2,1,3-benzoxadiazole Comparative Evidence


Glutathione-Selective Fluorescent Probes

Probes constructed from the 4,7-disubstituted benzoxadiazole scaffold demonstrate tunable selectivity for glutathione (GSH) over cysteine (Cys) and homocysteine (Hcy) through strategic modification at the 4-position. In a comparative study using the 7-sulfonamide benzoxadiazole (SBD) platform derived from 4,7-dichloro precursors, an SBD-arylthioether probe exhibited significantly improved GSH selectivity compared to the control SBD-Cl probe [1].

GSH selectivity in biothiol probe
Head-to-head
SBD-arylthioether (from 4,7-dichloro scaffold) vs. SBD-Cl: improved GSH selectivity (GSH ≫ Cys/Hcy) in thiolysis at pH 7.4.
Supports modular GSH-selective probe design using 4-position tuning.
Distinct spectral signals for GSH vs. Cys/Hcy reported.
Fluorescent Probe Design Biothiol Sensing Glutathione Selectivity

Fluorine vs Chlorine Reactivity in Derivatization

In the evolution of benzofurazan-based HPLC derivatization reagents, replacement of chlorine with fluorine at the 4-position produces a measurable improvement in reaction kinetics. Imai and co-workers developed NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole) as a direct replacement for the earlier NBD-Cl reagent, obtaining improved analytical results specifically attributable to the enhanced leaving-group ability of fluoride compared to chloride in nucleophilic aromatic substitution .

Halogen reactivity in SNAr labeling
Class-level
Fluorine substitution (NBD-F) shows faster amine derivatization than chlorine (NBD-Cl); class-level inference for halogen leaving-group effects.
Reactivity context: bifunctional Cl scaffold can exploit differential rates for sequential substitution.
Data to verify; quantitative rate constants not reported in cited source.
HPLC Derivatization Amino Acid Analysis Fluorescence Labeling Kinetics

Tunable Fluorescence via 4,7-Disubstitution

Systematic computational and experimental investigations have established quantitative relationships between substituent electronic parameters at the 4- and 7-positions and the resulting fluorescence characteristics of benzofurazan compounds. Semi-empirical PM3 calculations on 4,7-disubstituted benzofurazans reveal that both the LUMO energy and the dipole moment directed from the 4- to the 7-position are predictive of fluorescence intensity and wavelength [1]. Furthermore, fluorescence characteristics correlate directly with Hammett substituent constants (σ) of the attached groups [2].

4,7-substitution controls fluorescence
Class-level
LUMO energy and Hammett σ of 4- and 7-substituents correlate with emission wavelength and quantum yield (PM3 calculations, experimental validation).
Supports predictive photophysical tuning for asymmetric fluorophore design.
Structure-property relationships established; solvent environment may shift emission.
Fluorophore Design Structure-Property Relationship Molecular Orbital Engineering

4,7-Dichloro-2,1,3-benzoxadiazole Application Scenarios


Glutathione-Selective Fluorescent Sensor Design

Utilize 4,7-Dichloro-2,1,3-benzoxadiazole as the core scaffold for constructing biothiol-selective fluorescent probes. Evidence from the SBD platform demonstrates that strategic substitution at the 4-position (e.g., arylthioether installation) yields probes with enhanced GSH selectivity relative to chloro-substituted controls, enabling discrimination between GSH, Cys, Hcy, and H₂S via distinct spectral signal patterns [1]. Sequential functionalization at the 7-position can incorporate targeting moieties or solubility-modulating groups without perturbing the 4-position selectivity profile.

Asymmetric Fluorophore Synthesis with Predicted Photophysics

Employ the 4,7-dichloro scaffold for rational synthesis of asymmetric donor-acceptor fluorophores with computationally predictable emission characteristics. The validated relationship between substituent Hammett constants (σ), LUMO energy, and fluorescence output enables pre-synthetic prediction of quantum yield and emission wavelength [1] [2]. The bifunctional electrophilic nature supports divergent installation of an electron-donating amine at one position and an electron-withdrawing or conjugating group at the other, establishing push-pull electronic architectures essential for intramolecular charge-transfer (ICT) based fluorophores.

Bifunctional Linkers for Bioconjugation and Imaging

Leverage the orthogonal reactivity of the 4- and 7-chloro substituents to prepare heterobifunctional linkers for biomolecule conjugation. The electron-deficient benzoxadiazole ring activates both positions toward nucleophilic aromatic substitution, but with differential reactivity that can be tuned by the electronic effects of the first installed substituent. This enables sequential coupling of two distinct biomolecular entities (e.g., a targeting peptide and a fluorescent reporter or PET imaging moiety) without protecting group manipulation. Patents citing benzoxadiazole scaffolds in diagnostic PET imaging agents further validate this application trajectory [3].

Application
Selection Property
Validation Focus
Glutathione-selective probe design
Bifunctional scaffold for orthogonal 4,7-substitution
Biothiol selectivity and spectral discrimination
Asymmetric fluorophore synthesis
Predictable photophysics from substituent electronic parameters
Emission wavelength and quantum yield modeling
Bifunctional bioconjugation linkers
Orthogonal reactivity of 4- and 7-chloro groups
Sequential coupling without protecting-group manipulation

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